4-Acetyl-5-oxohexanoic acid
CAS No.: 54605-46-8
Cat. No.: VC18676189
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54605-46-8 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 4-acetyl-5-oxohexanoic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-5(9)7(6(2)10)3-4-8(11)12/h7H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | MTVIFYGHTHZUKX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(CCC(=O)O)C(=O)C |
Introduction
Physicochemical Properties
Structural Characteristics
The molecule features a hexanoic acid chain with an acetyl group (-COCH) at carbon 4 and a keto group (=O) at carbon 5. This arrangement confers dual electrophilic sites, enabling diverse reactivity. X-ray crystallography and NMR analyses confirm a planar conformation at the keto group, while the acetyl moiety adopts a staggered configuration . The IUPAC name, 4-acetyl-5-oxohexanoic acid, reflects this substitution pattern .
Physical Parameters
Key physical properties include:
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Melting Point: 14°C
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Boiling Point: 160°C at 2.5 kPa
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Density: 1.10 g/cm³
These properties influence solubility and reactivity, with the low LogP suggesting preferential partitioning in aqueous environments .
Synthesis and Industrial Production
Conventional Synthesis Routes
Two primary methods dominate laboratory-scale synthesis:
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Aldol Condensation:
Acetone reacts with acrylic acid methyl ester in ethanol under basic conditions (e.g., sodium ethoxide), yielding 4-acetyl-5-oxohexanoic acid after acid hydrolysis. This method achieves 80% yield under optimized conditions . -
Decarboxylation of Ethyl Acetoacetate Derivatives:
Ethyl acetoacetate undergoes alkylation with 1,4-dibromobutane, followed by hydrolysis and decarboxylation. Continuous flow reactors enhance efficiency, achieving 90% purity post-distillation.
By-Product Management
Mesityl oxide (a dimer of acetone) forms as a major by-product during synthesis. Industrial protocols employ fractional distillation at 95–105°C under reduced pressure (2.5 mbar) to isolate the target compound .
Chemical Reactivity and Derivatives
Keto-Enol Tautomerism
The 5-oxo group facilitates tautomerization, forming an enol intermediate that participates in conjugate additions. This reactivity is exploited in synthesizing heterocycles like pyrroles :
Esterification
Reaction with ethanol under acidic conditions produces ethyl 4-acetyl-5-oxohexanoate (CAS 2832-10-2), a precursor in fragrance synthesis. Key parameters:
Biological and Environmental Applications
Bacterial Xenobiotic Metabolism
As a bacterial metabolite, 4-acetyl-5-oxohexanoic acid facilitates the degradation of synthetic pollutants. Pseudomonas species utilize it to metabolize cyclohexanol derivatives, enabling bioremediation of industrial effluents .
Comparative Analysis with Structural Analogs
The dual functionalization of 4-acetyl-5-oxohexanoic acid confers distinct advantages in synthetic flexibility compared to analogs .
Industrial and Research Applications
Fine Chemical Synthesis
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Fragrances: Ethyl ester derivatives impart fruity notes in perfumes .
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Pharmaceutical Intermediates: Used in synthesizing pyrrole-based drugs .
Material Science
Cross-linking with polyols enhances thermoplastic elasticity, with applications in biodegradable polymers.
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